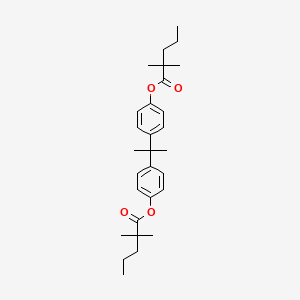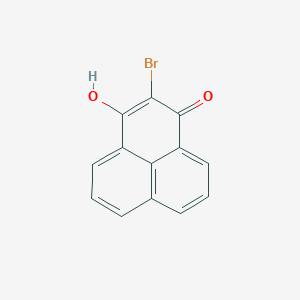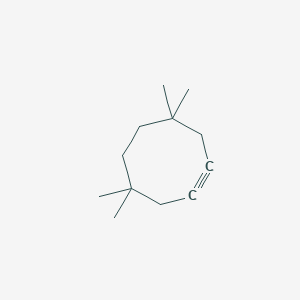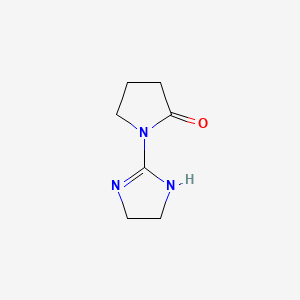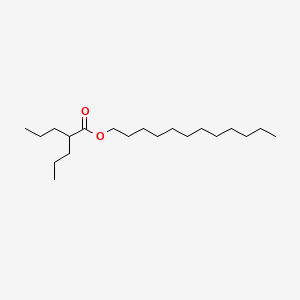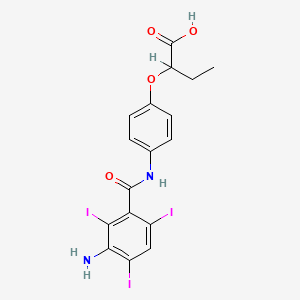
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a butyric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the iodination of benzoic acid derivatives to introduce iodine atoms at specific positions. The amino group is then introduced through a nitration-reduction sequence. The final step involves the coupling of the iodinated and aminated benzoic acid derivative with a butyric acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atoms can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the development of new materials with specific properties, such as high-density polymers.
Mecanismo De Acción
The mechanism of action of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms can interact with biological molecules, leading to changes in their structure and function. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the butyric acid moiety.
2,4,6-Triiodophenol: Contains iodine atoms but lacks the amino and butyric acid groups.
4-Amino-3,5-diiodobenzoic acid: Contains fewer iodine atoms and lacks the butyric acid moiety.
Uniqueness
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is unique due to its combination of iodine atoms, an amino group, and a butyric acid moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
22708-40-3 |
|---|---|
Fórmula molecular |
C17H15I3N2O4 |
Peso molecular |
692.02 g/mol |
Nombre IUPAC |
2-[4-[(3-amino-2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O4/c1-2-12(17(24)25)26-9-5-3-8(4-6-9)22-16(23)13-10(18)7-11(19)15(21)14(13)20/h3-7,12H,2,21H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
NNKURSMSPVSFKE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


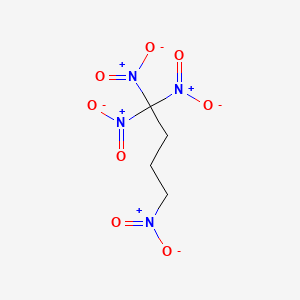
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
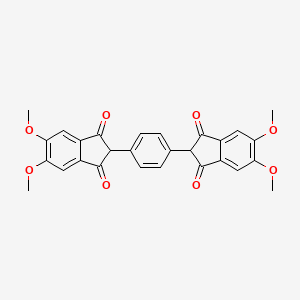

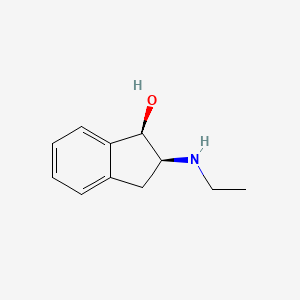

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

